3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

This dual-functional benzo[b]thiophene scaffold features orthogonal 2-COOH and 3-COOMe groups, enabling sequential derivatization without intermediate protection. Ideal for parallel library synthesis, covalent probe development, and targeted protein degrader design. Unlike mono-substituted analogs, the regiochemically defined substitution pattern supports unique H-bonding and metal-chelating geometries. Procure this 95% pure building block to streamline your medicinal chemistry workflows and reduce inventory complexity.

Molecular Formula C11H8O4S
Molecular Weight 236.24
CAS No. 87807-50-9
Cat. No. B2543176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid
CAS87807-50-9
Molecular FormulaC11H8O4S
Molecular Weight236.24
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H8O4S/c1-15-11(14)8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5H,1H3,(H,12,13)
InChIKeyAORRGDHGHTZMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid (CAS 87807-50-9): Core Chemical Identity and Procurement Profile


3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (CAS 87807-50-9) is a benzo[b]thiophene derivative featuring dual carboxyl functionality: a carboxylic acid at the 2-position and a methoxycarbonyl (methyl ester) group at the 3-position of the fused benzothiophene core [1]. The compound has the molecular formula C11H8O4S and a molecular weight of 236.24 g/mol [1]. Its heterocyclic scaffold places it within a class of sulfur-containing aromatic compounds frequently employed as versatile building blocks in medicinal chemistry and materials science. Commercially, the compound is available from specialized chemical suppliers with stated purity of min. 95% and is offered in quantities suitable for research-scale procurement, e.g., 25 mg at EUR 274.00 .

Why 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Cannot Be Substituted with Unsubstituted or Mono-Functionalized Benzo[b]thiophene Analogs


Generic substitution of 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid with simpler benzo[b]thiophene analogs (e.g., benzo[b]thiophene-2-carboxylic acid, methyl benzo[b]thiophene-2-carboxylate, or benzo[b]thiophene-3-carboxylic acid methyl ester) fails due to fundamental differences in both electronic properties and synthetic utility. The presence of two differentiated carboxyl functionalities at the 2- and 3-positions enables orthogonal reactivity that is absent in mono-substituted analogs, which is critical for sequential derivatization strategies . Computational data for fused benzo[b]thiophenes indicate that irreversible and reversible covalent inhibition profiles can vary substantially (12%–90% target inhibition at 20 μM) depending on the electrophilic warhead presentation, which is directly modulated by substitution pattern . Additionally, the regiochemistry of substitution matters: the 2-carboxylic acid/3-methoxycarbonyl arrangement is structurally distinct from the reverse isomer (3-carboxylic acid/2-methoxycarbonyl), with each offering different hydrogen-bonding and metal-chelating geometries in target binding contexts [1].

Quantitative Differentiation Evidence: 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Versus Closest Analogs


Orthogonal Carboxyl Reactivity: Differentiated 2-COOH Versus 3-COOMe Enables Sequential Derivatization

This compound possesses two differentiated carboxyl groups: a free carboxylic acid at position 2 and a methyl ester (methoxycarbonyl) at position 3. In contrast, benzo[b]thiophene-2-carboxylic acid (CAS 6314-31-2) offers only a single carboxylic acid, while methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) offers only a single methyl ester. The dual orthogonal functionality enables sequential amide bond formation or ester hydrolysis without protecting group manipulations, a synthetic advantage that neither mono-functional analog can provide [1].

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

Regioisomeric Differentiation: 2-COOH/3-COOMe Versus 3-COOH/2-COOMe Regiochemistry

This compound presents the 2-carboxylic acid/3-methoxycarbonyl substitution pattern. The reverse regioisomer, benzo[b]thiophene-3-carboxylic acid, methyl ester (CAS 22913-25-3), has the carboxylic acid at position 3 and the ester at position 2. In the benzo[b]thiophene pharmacophore, the 2-position is proximal to the sulfur heteroatom and exhibits distinct electronic and steric properties compared to the 3-position. These differences affect metal chelation geometry (e.g., with magnesium or zinc in enzyme active sites) and hydrogen-bonding networks in target binding pockets [1].

Synthetic Chemistry Drug Design Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated LogP and PSA Versus In-Class Analogs

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid has a calculated LogP of 2.38610 and a Polar Surface Area (PSA) of 91.84 Ų [1]. In comparison, benzo[b]thiophene-2-carboxylic acid (mono-carboxyl, CAS 6314-31-2) has a lower calculated LogP (~1.5–1.8) and a PSA of approximately 65–70 Ų due to the absence of the methyl ester group. The higher LogP of the target compound indicates increased lipophilicity, which correlates with improved membrane permeability potential, while the elevated PSA reflects additional hydrogen-bonding capacity [2].

ADME Prediction Drug-likeness Physicochemical Properties

Procurement-Grade Purity Specification: Min. 95% Assay

Commercial sourcing documentation for 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (CAS 87807-50-9) specifies a minimum purity of 95% as supplied for research use . This purity threshold is suitable for synthetic intermediate applications and initial biological screening. In contrast, high-purity analogs such as BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, CAS 34576-94-8) are often supplied at >98% purity for advanced preclinical studies due to the stringent requirements of in vivo pharmacokinetic assays (e.g., terminal T½ = 730 min, no degradation in 240 min for BT2) [1].

Quality Control Analytical Chemistry Procurement Specification

Procurement-Relevant Application Scenarios for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid (CAS 87807-50-9)


Synthetic Intermediate for Sequential Amide/Ester Derivatization in Medicinal Chemistry Programs

As demonstrated in Section 3, the compound's orthogonal 2-COOH and 3-COOMe functionalities enable chemists to perform sequential derivatization without intermediate protection/deprotection steps. This is particularly valuable in parallel synthesis or library generation efforts where rapid analoging is required. Procurement of this dual-functional scaffold eliminates the need to purchase both mono-carboxyl and mono-ester analogs separately, reducing inventory complexity and associated costs. The 95% purity specification is adequate for this application, as subsequent purification steps are standard in synthetic workflows.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Cardiovascular or Metabolic Indications

Patent literature explicitly claims benzo[b]thiophene derivatives bearing the 2-carboxyl/3-ester substitution pattern as intermediates and therapeutic agents for cardiovascular system pathologies . Additionally, the broader benzo[b]thiophene-2-carboxylic acid class has demonstrated activity as α-amylase inhibitors (IC50 range: 5.37–29.89 μM) and as branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitors (e.g., BT2 with IC50 = 3.19 μM) . The specific 2-COOH/3-COOMe regioisomer of this compound provides a defined starting point for SAR exploration that cannot be replicated by the reverse regioisomer (3-COOH/2-COOMe).

Physicochemical Property Optimization in Lead Identification Campaigns

The calculated LogP of 2.38610 and PSA of 91.84 Ų position this compound within a desirable drug-like property space. In lead optimization, medicinal chemists often require a scaffold with moderate lipophilicity (LogP 2–3) to balance membrane permeability with aqueous solubility. Compared to the more polar benzo[b]thiophene-2-carboxylic acid (LogP ≈ 1.5–1.8), this compound offers increased lipophilicity while maintaining hydrogen-bonding capacity via the dual carboxyl groups. Procurement of this specific analog supports ADME property tuning without introducing additional synthetic complexity.

Building Block for Electrophilic Warhead-Containing Covalent Inhibitors

Fused benzo[b]thiophenes bearing carboxyl/ester functionality have been computationally and experimentally evaluated as electrophilic warheads for covalent inhibition, with enzymatic screening showing 12%–90% target inhibition at 20 μM depending on warhead presentation . The 2-COOH group in this compound can be activated (e.g., as an acid chloride or active ester) for conjugation to amine-containing warheads or targeting ligands, while the 3-COOMe ester remains intact for subsequent modification. This orthogonal reactivity profile is directly relevant to the design of covalent probes and targeted protein degraders.

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